

Application Notes and Protocols for 3-(Methylthio)propionaldehyde in Organic Synthesis

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Compound of Interest

Compound Name: 3-(Methylthio)propionaldehyde

Cat. No.: B105701

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylthio)propionaldehyde, also known as methional, is a versatile bifunctional molecule containing both an aldehyde and a thioether moiety.^[1] It is a key intermediate in the industrial synthesis of the essential amino acid DL-methionine and a significant contributor to the flavor profile of many cooked foods, notably potatoes.^{[1][2]} Its unique structure allows it to serve as a precursor in a variety of important synthetic transformations, including amino acid synthesis, selective oxidations, and reductions.

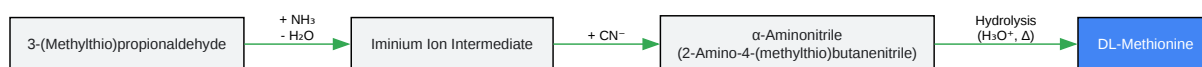
These application notes provide detailed protocols for several key transformations of **3-(methylthio)propionaldehyde**, offering researchers and drug development professionals a practical guide for its use in organic synthesis.

Physico-Chemical Properties of **3-(Methylthio)propionaldehyde**

Property	Value	Reference(s)
CAS Number	3268-49-3	
Molecular Formula	C ₄ H ₈ OS	
Molecular Weight	104.17 g/mol	
Appearance	Colorless to pale yellow liquid	[3]
Odor	Pungent, cooked potato/onion-like	[3][4]
Boiling Point	165-166 °C	
Density	1.043 g/mL at 25 °C	
Refractive Index	n ₂₀ /D 1.483	
Solubility	Soluble in alcohol, propylene glycol; insoluble in water	[3]

Application 1: Synthesis of DL-Methionine via Strecker Synthesis

The Strecker synthesis is a classic and commercially significant method for producing α-amino acids from aldehydes.[5] For **3-(methylthio)propionaldehyde**, this reaction provides a direct route to racemic DL-methionine, a crucial supplement in animal feed and a building block in pharmaceutical synthesis.[1][6] The reaction proceeds in two main steps: the formation of an α-aminonitrile intermediate, followed by its hydrolysis to the corresponding amino acid.[5]



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Caption: Strecker synthesis pathway for DL-Methionine.

Experimental Protocol: Strecker Synthesis of DL-Methionine

This protocol describes a two-step laboratory-scale synthesis of DL-methionine from **3-(methylthio)propionaldehyde**.

Reagents and Equipment:

- **3-(Methylthio)propionaldehyde** (Methional)
- Ammonium Chloride (NH_4Cl)
- Sodium Cyanide (NaCN) (Caution: Extremely Toxic!)
- Ammonia solution (e.g., 28% NH_3 in H_2O)
- Hydrochloric Acid (HCl), concentrated
- Round-bottom flask with reflux condenser
- Magnetic stirrer and heating mantle
- Standard glassware for extraction and filtration
- Personal Protective Equipment (PPE): lab coat, safety glasses, and appropriate gloves. All operations involving cyanide must be performed in a certified chemical fume hood.

Procedure:

Step A: Formation of α -Aminonitrile

- Prepare a solution of ammonium chloride (1.1 eq) in water in a round-bottom flask equipped with a magnetic stir bar.
- To this solution, add ammonia solution (2.0 eq) and cool the flask in an ice bath to 0-5 °C.
- Slowly add **3-(methylthio)propionaldehyde** (1.0 eq) to the cooled solution with vigorous stirring.

- In a separate beaker, dissolve sodium cyanide (1.05 eq) in a minimal amount of cold water.
- Add the sodium cyanide solution dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.
- After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours. The formation of the α -aminonitrile can be monitored by Thin Layer Chromatography (TLC).

Step B: Hydrolysis to DL-Methionine

- Transfer the reaction mixture containing the α -aminonitrile to a larger round-bottom flask.
- Slowly and carefully add concentrated hydrochloric acid (5-6 eq) to the mixture in an ice bath. (Caution: Exothermic reaction, potential release of HCN gas).
- Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) for 6-8 hours.
- After reflux, cool the solution to room temperature and then further in an ice bath. Phthalic acid may precipitate if phthalimide protecting groups were used in an alternative procedure; in this direct method, the primary goal is to neutralize and isolate the amino acid.^[7]
- Neutralize the acidic solution by carefully adding an aqueous ammonia solution until the pH is approximately 5.5-6.0. The isoelectric point of methionine is 5.74.
- DL-Methionine will precipitate out of the solution as a white solid. Cool the mixture for an extended period to maximize crystallization.
- Collect the solid product by vacuum filtration, wash with cold water, followed by a small amount of cold ethanol.
- Dry the product under vacuum to yield DL-methionine. Further purification can be achieved by recrystallization from hot water/ethanol.

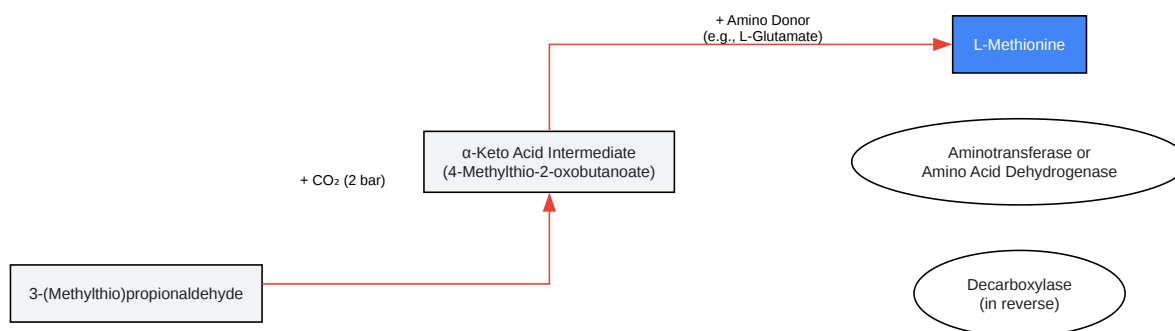
Summary of Strecker Synthesis Conditions

Parameter	Condition	Typical Yield (%)	Reference(s)
Reactants	Methional, NH ₄ Cl, NaCN, H ₂ O/NH ₃	54-60% *	[7]
Hydrolysis	Concentrated HCl, Reflux (100-110 °C)	[5]	
Reaction Time	Nitrile Formation: 3-4 h; Hydrolysis: 6-8 h		
Work-up	Neutralization to pH, Precipitation		

Yield reported for a related malonic ester synthesis route to methionine, but representative of multi-step amino acid syntheses.

Application 2: Biocatalytic Synthesis of L-Methionine

For applications requiring enantiomerically pure L-methionine, biocatalytic methods offer a significant advantage over classical chemical synthesis. One innovative approach involves the enzymatic fixation of carbon dioxide into the methional backbone, followed by stereospecific amination.[8]



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Caption: Biocatalytic route to L-Methionine from Methional.

Experimental Protocol: Two-Step Biocatalytic Synthesis

This protocol is based on a published method for the synthesis of L-methionine from methional and CO₂.^{[8][9]}

Reagents and Equipment:

- Purified decarboxylase (e.g., KdcA) and aminotransferase (e.g., YbdL) or amino acid dehydrogenase.
- **3-(Methylthio)propionaldehyde** (Methional)
- Carbon Dioxide (CO₂) gas cylinder and regulator
- Pressure-rated reaction vessel (e.g., 10 mL pressure reactor)
- Buffer solution (e.g., phosphate buffer, pH ~8.0)
- Cofactors (e.g., ThDP for decarboxylase, PLP for aminotransferase)
- Amino donor (e.g., L-Glutamate) or Ammonia/NADH for dehydrogenase

- HPLC system for analysis

Procedure:

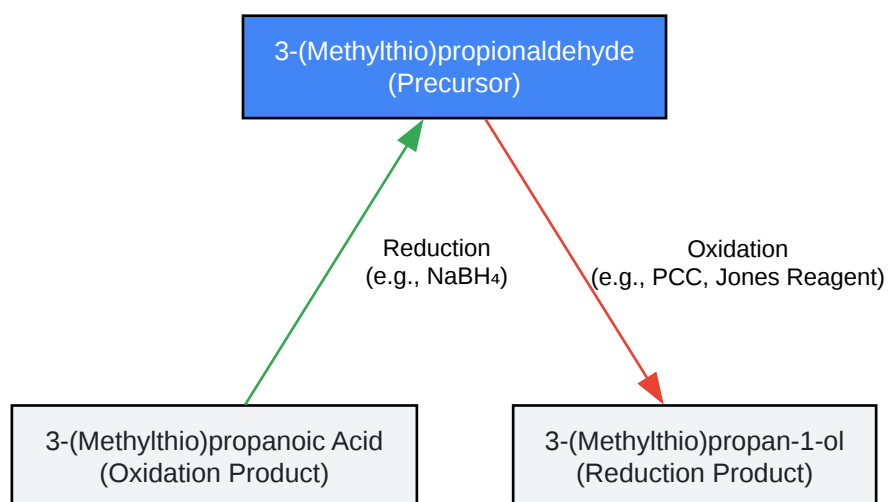
- In a 10 mL pressure reactor, prepare a reaction mixture (e.g., 1 mL final volume) containing phosphate buffer, appropriate concentrations of the purified decarboxylase and aminotransferase enzymes, and their respective cofactors.
- Add the amino donor (e.g., L-Glutamate) to the mixture.
- Start the reaction by adding the substrate, **3-(methylthio)propionaldehyde**, to the mixture.
- Immediately seal the reactor and pressurize with CO₂ to 2 bar (200 kPa).
- Maintain the reaction at a controlled temperature (e.g., 30-37 °C) with gentle stirring for a specified period (e.g., 12-24 hours). The initial pH of ~8.0 will shift towards ~6.5 upon CO₂ application.[\[9\]](#)
- Monitor the formation of L-methionine over time by taking aliquots and analyzing them via HPLC.
- Upon completion, depressurize the reactor, terminate the reaction (e.g., by adding acid or heat), and centrifuge to remove the enzymes.
- The supernatant containing L-methionine can be purified using ion-exchange chromatography.

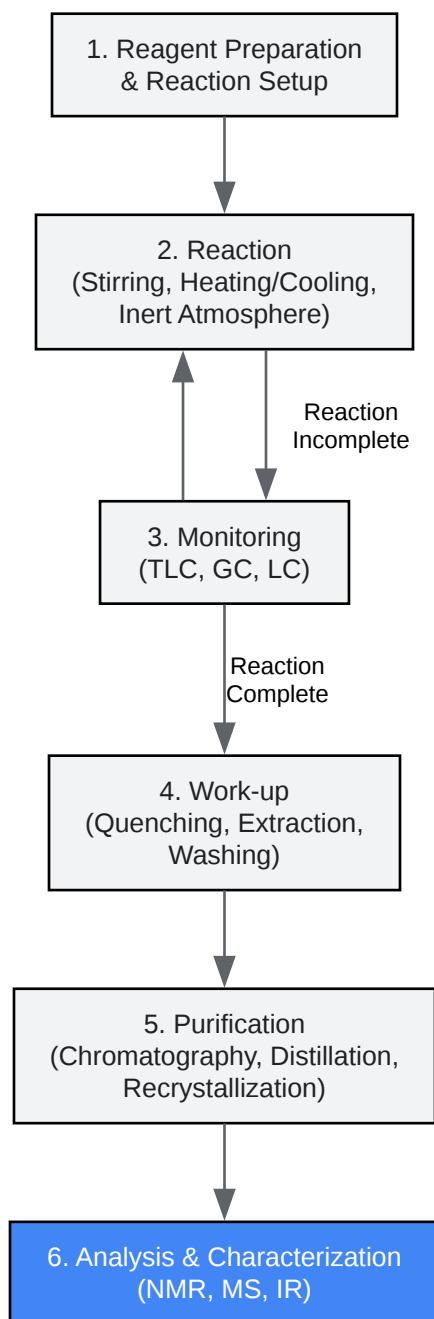
Summary of Biocatalytic Synthesis Conditions

Parameter	Condition	Conversion/Yield	Reference(s)
Enzymes	Decarboxylase, Aminotransferase	Up to 86% conversion *	[9]
Substrates	Methional, CO ₂ , Amino Donor	[8]	
Pressure	2 bar CO ₂	[8][9]	
pH	Initial pH ~8.0, shifts to ~6.5	[9]	
Temperature	30-37 °C		
Conversion rate reported for a similar biocatalytic route using O-acetyl- homoserine and methional.			

Application 3: Selective Oxidation and Reduction

The aldehyde functional group in methional can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol, yielding valuable synthetic intermediates while preserving the thioether linkage.





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